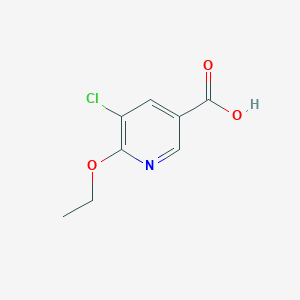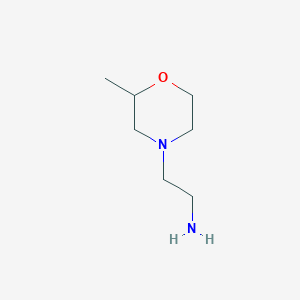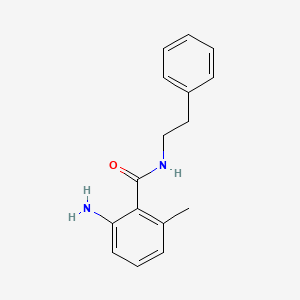
2-amino-6-methyl-N-(2-phenylethyl)benzamide
Overview
Description
2-Amino-6-methyl-N-(2-phenylethyl)benzamide (AMPEB) is an organic compound belonging to the class of aromatic amides. It is a white crystalline solid with a melting point of 220-222 °C. Its structure consists of a benzene ring connected to an amide group, with a methyl and phenyl group attached to the nitrogen atom. AMPEB has been studied extensively in recent years due to its interesting properties and potential applications in the fields of chemistry, biology, and medicine.
Scientific Research Applications
Synthesis of Benzamides
Benzamides, including 2-amino-6-methyl-N-(2-phenylethyl)benzamide, can be synthesized through direct condensation of carboxylic acids and amines . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and use of ultrasonic irradiation as a green and powerful technology .
Pharmaceutical Applications
Benzamides are used widely in the pharmaceutical industry. They are found in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib, diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor, and vyvanse .
Industrial Applications
Benzamides are also used in various industrial sectors such as the plastic, rubber, and paper industries . They are also used as an intermediate product in the synthesis of therapeutic agents .
Biological Applications
Benzamides have been widely used in biological and potential drug industries. They have shown to have anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory properties .
Antioxidant Activities
Some benzamide compounds have shown effective total antioxidant, free radical scavenging, and metal chelating activity . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Antibacterial Activities
Benzamide compounds have been tested for their in vitro growth inhibitory activity against different bacteria . This makes them potential candidates for antibacterial applications.
Agricultural Applications
Amide compounds, including benzamides, are also used in agricultural areas .
Antiplatelet Activity
Amide derivatives, including benzamides, have shown antiplatelet activity .
properties
IUPAC Name |
2-amino-6-methyl-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-6-5-9-14(17)15(12)16(19)18-11-10-13-7-3-2-4-8-13/h2-9H,10-11,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAGFLMCRJKPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-methyl-N-(2-phenylethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide](/img/structure/B3373126.png)
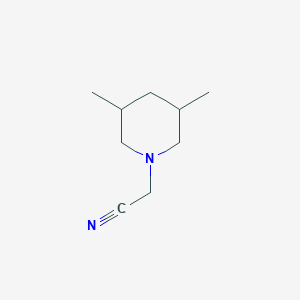
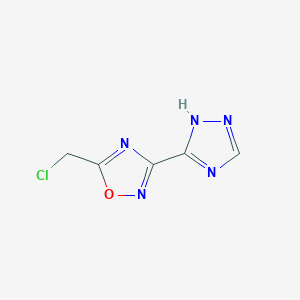


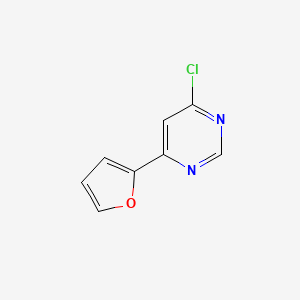

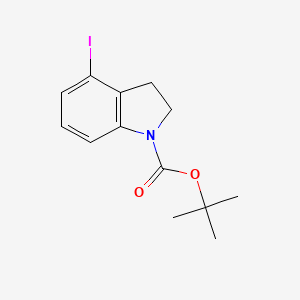
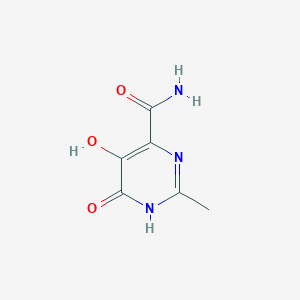
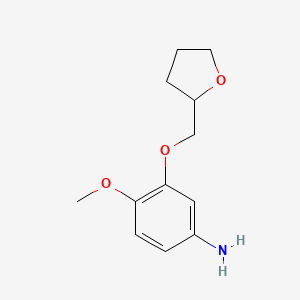
![2-[4-(2-Iodobenzamido)phenyl]acetic acid](/img/structure/B3373202.png)

